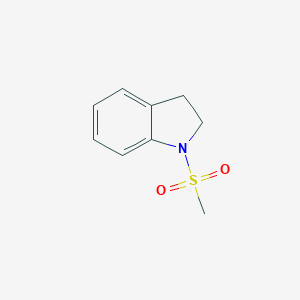

1-(Methylsulfonyl)indoline

Description

Significance of Indole (B1671886) and Indoline (B122111) Scaffolds in Synthetic Chemistry

Indole and its reduced form, indoline, are fundamental building blocks in the synthesis of complex organic molecules. sci-hub.se Their prevalence in biologically active compounds has driven the development of numerous synthetic methods to access and functionalize these heterocyclic systems. organic-chemistry.orgnih.gov

The term "privileged scaffold" was introduced to describe molecular frameworks that can serve as ligands for a variety of biological targets. mdpi.com The indole nucleus is a prime example of such a scaffold. ijpsr.infonih.gov Its unique structure is found in a multitude of natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin. ijpsr.infomdpi.com This biological ubiquity has made indole derivatives a major focus in the discovery of new therapeutic agents and has spurred extensive research into their synthesis. mdpi.comnih.gov The development of novel synthetic routes to functionalized indoles remains a vibrant area of chemical research. organic-chemistry.org

N-substituted indolines are versatile intermediates in the synthesis of a wide array of heterocyclic compounds. chemrxiv.org The substituent on the nitrogen atom can direct the course of chemical reactions and can be chosen to impart specific properties to the final product. The synthesis of N-substituted indolines has been achieved through various methods, including the modification of pre-existing indole or indoline cores. nih.govmdpi.com These compounds serve as valuable precursors for creating more complex molecular architectures. chemrxiv.org

Indole Derivatives as "Privileged Scaffolds" in Synthetic Methodologies

Rationale for Research on N-Methylsulfonyl Modifications

The introduction of a sulfonyl group, and specifically a methylsulfonyl group, onto the nitrogen of an indoline ring has profound effects on its chemical behavior. This modification is a key strategy employed by organic chemists to fine-tune the electronic and steric properties of the molecule.

The methylsulfonyl group (CH₃SO₂–), often abbreviated as the mesyl group (Ms), is a strong electron-withdrawing group. wikipedia.orgwikipedia.org When attached to the nitrogen atom of indoline, it significantly alters the electron density of the heterocyclic ring. This electronic perturbation can influence the regioselectivity of subsequent chemical transformations. The sulfonyl group can also serve as a protecting group for the nitrogen atom, which can be removed under specific conditions. wikipedia.org The presence of the methylsulfonyl group can also impact the conformational preferences of the indoline ring, thereby influencing the stereochemical outcome of reactions.

Sulfonylated heterocycles are a class of compounds that have garnered considerable attention in academic research. cassyni.comchemrxiv.org The sulfonyl moiety is a key structural feature in many compounds with interesting chemical and physical properties. sci-hub.sesci-hub.se The development of new methods for the synthesis of sulfonylated heterocycles is an active area of investigation, as these compounds are valuable tools for exploring fundamental concepts in organic chemistry and for the construction of novel molecular architectures. acs.orgresearchgate.netmdpi.com

Role of the Methylsulfonyl Group in Modulating Reactivity and Selectivity

Overview of N-Methylsulfonyl Indoline as a Model Compound for Advanced Organic Synthesis

1-(Methylsulfonyl)indoline serves as an excellent model compound for studying the effects of N-sulfonylation on the reactivity of the indoline scaffold. Its relatively simple structure allows for the unambiguous interpretation of experimental results, providing valuable insights that can be applied to more complex systems. Research on this compound and its derivatives contributes to a deeper understanding of reaction mechanisms and the development of new synthetic strategies. For instance, derivatives of this compound, such as 1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, are valuable building blocks in cross-coupling reactions, highlighting the synthetic utility of this class of compounds. angenechemical.com

Research Findings on Sulfonylated Indoles and Indolines

Recent studies have explored the synthesis and reactivity of various sulfonylated indole and indoline derivatives. These investigations provide a wealth of data on the influence of the sulfonyl group on the chemical properties of these heterocyclic systems.

A study on the synthesis of 1-methylsulphonyl-3-indolyl heterocycles demonstrated the utility of 1-methylsulphonyl-3-acetylindole as a starting material for the preparation of a variety of pyrazole, pyrimidine, and triazole derivatives. researchgate.net The synthesis of these compounds involved a series of heterocyclization reactions, showcasing the versatility of the N-sulfonylated indole scaffold in constructing complex heterocyclic systems. researchgate.net

Another area of active research is the direct C-H sulfonylation of indolines. A copper-catalyzed method has been developed for the regioselective C7-sulfonylation of indolines using arylsulfonyl chlorides. sci-hub.sesci-hub.se This reaction proceeds in moderate to good yields and tolerates a wide range of functional groups. sci-hub.se

The table below summarizes key findings from recent research on sulfonylated indoles and indolines.

| Compound Class | Synthetic Method | Key Findings |

| 1-Methylsulphonyl-3-indolyl heterocycles | Heterocyclization reactions from 1-methylsulphonyl-3-acetylindole | Synthesis of pyrazole, pyrimidine, and triazole derivatives. researchgate.net |

| C7-Sulfonylated indolines | Copper-catalyzed direct C-H sulfonylation with arylsulfonyl chlorides | Regioselective functionalization at the C7 position. sci-hub.sesci-hub.se |

| 3-Sulfonylated 3,3-disubstituted oxindoles | Base-catalyzed addition of sulfinate salts to 3-halooxindoles | Efficient synthesis of 3-sulfonylated oxindoles. bohrium.com |

| Sulfonylated indolo[2,1-a]isoquinolines | Three-component reaction of 2-aryl-N-acryloyl indoles, sulfur dioxide, and aryldiazonium salts | Metal-free synthesis of complex fused heterocyclic systems. rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-13(11,12)10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGYXFSLMMMLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274681 | |

| Record name | 2,3-Dihydro-1-(methylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5825-63-8 | |

| Record name | 2,3-Dihydro-1-(methylsulfonyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5825-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1-(methylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(METHYLSULFONYL)INDOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Methylsulfonyl Indoline and Its Derivatives

Direct N-Sulfonylation Strategies for Indoline (B122111) and Indole (B1671886) Precursors

The most direct route to 1-(methylsulfonyl)indoline involves the formation of a sulfonamide bond at the nitrogen of a pre-existing indoline or indole ring. This approach is valued for its straightforwardness and efficiency.

Sulfonylation of Indoline Nitrogen with Methanesulfonyl Chloride

The direct N-sulfonylation of indoline is a widely employed and reliable method for the synthesis of this compound. This reaction involves treating indoline with methanesulfonyl chloride in the presence of a suitable base. vulcanchem.com The base is crucial for scavenging the hydrochloric acid that is generated as a byproduct of the reaction.

Commonly used bases include tertiary amines, such as triethylamine, or inorganic bases like potassium carbonate. The reaction is typically performed in an aprotic solvent, with dichloromethane (B109758) being a frequent choice. To control the exothermic nature of the reaction, the methanesulfonyl chloride is often added dropwise at a reduced temperature (e.g., 0 °C) before allowing the mixture to warm to room temperature. Anhydrous conditions are necessary to prevent the hydrolysis of the reactive methanesulfonyl chloride. This method is highly effective, generally providing the desired N-sulfonylated product in good to excellent yields.

Table 1: Representative Conditions for N-Sulfonylation of Indoline Derivatives This table is interactive. Users can sort and filter the data.

| Precursor | Reagent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Spiro[indoline-3,4'-piperidine] | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 0°C to RT | 75–90 | |

| Indoline | Methanesulfonyl chloride | Basic conditions | --- | --- | High | vulcanchem.com |

N-1 Functionalization of Indole Compounds via Sulfonylation

While direct sulfonylation of indoline is common, related strategies often begin with indole, the aromatic counterpart. The N-1 functionalization of an indole ring with a sulfonyl group, such as a methanesulfonyl or p-tolylsulfonyl group, is a key step in many multi-step syntheses. nih.govnih.gov This transformation activates the indole ring for subsequent reactions or installs a necessary pharmacophore. For instance, in the synthesis of meridianin alkaloids, 2-alkynyl anilines are first prepared and then undergo N-mesylation with methanesulfonyl chloride before cyclization. nih.gov Similarly, N-[2-(phenylethynyl)phenyl]methanesulfonamide can be synthesized from 2-iodoaniline (B362364) via a Sonogashira coupling followed by sulfonylation with methanesulfonyl chloride in the presence of pyridine (B92270). sci-hub.se This N-sulfonylated intermediate is then primed for cyclization to form the indole nucleus.

Cyclization and Annulation Approaches

More complex strategies construct the this compound core through cyclization reactions. These methods offer greater flexibility in introducing substituents and building intricate molecular architectures, such as fused or spirocyclic systems.

Copper-Catalyzed Indole Ring Synthesis for 1-Methylsulfonylindoles from 2-Ethynylaniline Derivatives

A powerful method for constructing the N-sulfonylated indole ring involves the copper-catalyzed cyclization of N-sulfonyl-2-ethynylaniline derivatives. Research has shown that various Cu(II) salts can effectively catalyze this transformation. nih.govacs.orgacs.org Among the catalysts tested, copper(II) acetate (B1210297) (Cu(OAc)₂) has proven to be particularly effective for the synthesis of 1-methylsulfonylindoles and their p-tolylsulfonyl analogues. nih.govacs.org

This methodology is tolerant of a wide range of functional groups, including both electron-donating and electron-withdrawing substituents on the aromatic ring and at the C2 position of the resulting indole. acs.orgacs.org The reaction typically proceeds in a solvent like 1,2-dichloroethane (B1671644) at elevated temperatures. This approach has been successfully applied to the synthesis of natural products, demonstrating its synthetic utility. nih.govacs.org

Table 2: Copper-Catalyzed Synthesis of 1-Sulfonylindoles This table is interactive. Users can sort and filter the data.

| Substrate | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-p-Tolylsulfonyl-2-ethynylaniline | Cu(OAc)₂ | 1,2-Dichloroethane | Reflux | 1-p-Tolylsulfonylindole | High | acs.orgacs.org |

| N-Methylsulfonyl-2-ethynylaniline | Cu(OAc)₂ | 1,2-Dichloroethane | Reflux | 1-Methylsulfonylindole | High | nih.gov |

Reductive Cyclization and Spiroannulation in Indoline Core Construction

Reductive cyclization offers another pathway to the indoline core. These reactions often start from ortho-substituted nitroarenes and proceed through reduction of the nitro group followed by intramolecular cyclization. Palladium-catalyzed reductive cyclizations of β-nitrostyrenes, for example, can produce various indole skeletons. mdpi.comunimi.it More advanced methods, such as a Nickel-catalyzed domino reductive cyclization, enable the rapid assembly of complex, fused cyclopentannulated indolines from acrylamides and alkynyl bromides. acs.org

Spiroannulation reactions create a spirocyclic center, typically at the C3-position of the indoline core, a structural motif found in many natural products. semanticscholar.org Palladium-catalyzed intermolecular asymmetric spiroannulation of indoles with internal alkynes has been developed for the construction of indoline structures bearing a C2-quaternary stereocenter. semanticscholar.orgnih.govresearcher.life A direct, one-pot protocol allows for the conversion of unfunctionalized indoles into 3,3'-spirocyclic indolines by reacting them with electrophilic dihalides. acs.org The synthesis of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine], an intermediate for certain pharmaceutical agents, utilizes a spirocyclization step followed by the standard N-sulfonylation with methanesulfonyl chloride.

Intramolecular N-Arylation for Fused Indoline/Indole Systems

The construction of fused polycyclic systems containing the indoline nucleus can be achieved through intramolecular N-arylation. This strategy involves the formation of a carbon-nitrogen bond between the indole nitrogen and an aryl group tethered to the indole core. Copper-catalyzed intramolecular N-arylation is a prominent method for this transformation. beilstein-journals.org

An efficient protocol has been developed for the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives using a CuI-catalyzed intramolecular N-arylation under microwave irradiation. beilstein-journals.org This method provides rapid access to tetracyclic products in good to excellent yields. The starting materials, aryl-substituted (1H-indol-2-yl)methanamines, are prepared via reductive amination of 1H-indole-2-carbaldehydes with 2-haloanilines. The subsequent copper-catalyzed cyclization proceeds smoothly, with electron-deficient aryl halides showing enhanced reactivity. beilstein-journals.org Similar intramolecular N-arylation strategies have been used to create other fused systems, such as indolo[1,2-a]quinoxalines and indolo/pyrrolodiazepines. mdpi.comnih.gov

Double Cyclization Reactions Leading to Spirocyclic Indole Derivatives

The construction of spirocyclic indole frameworks, where a single atom is part of two rings, represents a significant synthetic challenge. These three-dimensional structures are of great interest due to their presence in numerous natural products and their potential as novel pharmaceutical agents. Double cyclization reactions have emerged as a powerful strategy for the one-pot synthesis of these complex architectures.

One notable approach involves a double Michael addition/cyclization sequence. For instance, the reaction of oxindole (B195798) derivatives with 1,2-diaza-1,3-dienes can produce 2-oxo-spiro[indole-3,4′-pyridines] in good yields. rsc.org This transformation provides a practical, two-step route to these biologically relevant scaffolds. rsc.org

Another strategy utilizes a tandem Prins/Friedel-Crafts cyclization. The reaction of a 3-({[2-(1H-indol-3-yl)ethyl]amino}methyl)but-3-en-1-ol derivative with various aldehydes in the presence of trifluoroacetic acid (TFA) yields indole-fused spiro-1,4-diazocane derivatives. researchgate.net This method is characterized by its mild conditions and rapid reaction times. researchgate.net

Palladium catalysis has also been employed in the synthesis of spiroindolenines. The cyclization of a diastereoisomerically pure cyclohexenylindole has been shown to selectively form an annulated indole, suggesting a mechanism akin to an oxidative Heck reaction. beilstein-journals.org Furthermore, copper-catalyzed oxidative dearomatization and spirocyclization of indole-2-carboxamides using tert-butyl hydroperoxide (TBHP) as an oxidant provides access to C2-spiro-pseudoindoxyls. rsc.org

Table 1: Examples of Double Cyclization Reactions for Spirocyclic Indole Derivatives

| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |

| Double Michael Addition/Cyclization | Oxindole derivatives, 1,2-Diaza-1,3-dienes | - | 2-Oxo-spiro[indole-3,4′-pyridines] | rsc.org |

| Tandem Prins/Friedel-Crafts Cyclization | 3-({[2-(1H-indol-3-yl)ethyl]amino}methyl)but-3-en-1-ol, Aldehydes | Trifluoroacetic acid (TFA) | Indole-fused spiro-1,4-diazocanes | researchgate.net |

| Palladium-Catalyzed Cyclization | Cyclohexenylindole | Pd(II) catalyst | Annulated indole | beilstein-journals.org |

| Copper-Catalyzed Oxidative Dearomatization/Spirocyclization | Indole-2-carboxamides | Cu(OTf)₂, TBHP | C2-Spiro-pseudoindoxyls | rsc.org |

Photocatalytic Intramolecular Reductive Cyclization for Indolines

Visible-light photocatalysis has become an increasingly important tool for the synthesis of indolines, offering mild and environmentally friendly reaction conditions. Intramolecular reductive cyclization, in particular, provides an efficient pathway to functionalized indoline scaffolds.

One such method involves the use of tris(trimethylsilyl)silane (B43935) and visible light to promote the intramolecular reductive cyclization of N-allyl-2-haloanilines. rsc.org This protocol is notable for proceeding in the absence of a transition metal or an additional photocatalyst. rsc.org The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the substrate and the organosilane reagent. rsc.org Homolytic cleavage of the Si-H bond generates a silicon-centered radical, which then abstracts the halogen atom from the aniline (B41778) derivative to form an aryl radical. rsc.org This aryl radical undergoes a 5-exo-trig cyclization to produce an alkyl radical, which then abstracts a hydrogen atom to yield the final indoline product. rsc.org This method tolerates a variety of functional groups and generally provides good to excellent yields of the desired nitrogen heterocycles. rsc.org

In a related approach, a photocatalytic C-H alkylation strategy has been developed to transform various indoles into valuable polycyclic indolones. nih.gov This method utilizes redox-active esters in conjunction with an iridium-based photocatalyst under visible-light irradiation. nih.gov The process involves the generation of alkyl radicals through decarboxylative single-electron reductions, which then undergo intramolecular homolytic aromatic substitution with the indole moiety. nih.gov This strategy has been successfully applied to the synthesis of pyrrolo- and pyridoindolone derivatives. nih.gov

Table 2: Photocatalytic Intramolecular Reductive Cyclization for Indolines

| Substrate | Catalyst/Reagent | Product | Key Features | Reference |

| N-allyl-2-haloanilines | tris(trimethylsilyl)silane, visible light | Functionalized indolines | Metal-free, photocatalyst-free, EDA complex formation | rsc.org |

| Indoles with redox-active esters | Iridium-based photocatalyst | Polycyclic indolones | C-H alkylation, intramolecular homolytic aromatic substitution | nih.gov |

Visible-Light-Induced Radical Cascade Sulfonylation/Cyclization to Indole-Fused Pyridines

The synthesis of indole-fused pyridines, an important structural motif in medicinal chemistry, can be achieved through a visible-light-induced radical cascade sulfonylation/cyclization strategy. rsc.orgresearchgate.net This method utilizes a ruthenium complex, Ru(bpy)₃Cl₂·6H₂O, as a photocatalyst to generate sulfonyl radicals from sulfonyl chlorides. rsc.org

The reaction proceeds through the addition of the sulfonyl radical to an N-alkyl-acryloyl-1H-indole-3-carboxamide, followed by cyclization and oxidative aromatization. acs.org This one-pot method avoids the need for pre-functionalized radical precursors and is compatible with a range of C-centered radicals, allowing for the rapid construction of diverse and valuable indole-fused pyridine architectures. rsc.orgacs.org The use of visible light as a sustainable energy source and the generation of molecular nitrogen as a byproduct contribute to the practicality and eco-friendliness of this transformation. rsc.org

Table 3: Visible-Light-Induced Radical Cascade Sulfonylation/Cyclization

| Reactants | Catalyst | Product | Key Features | Reference |

| N-Alkyl-acryloyl-1H-indole-3-carboxamides, Sulfonyl chlorides | Ru(bpy)₃Cl₂·6H₂O | Indole-fused pyridines | Radical cascade, one-pot synthesis, visible-light induced | rsc.orgacs.org |

Chemoselective Annulation of Aza-ortho-Quinone Methide Precursors

Aza-ortho-quinone methides (aza-o-QMs) are versatile four-atom building blocks for the construction of nitrogen-containing heterocyclic compounds through [4+n] annulation reactions. acs.orgnih.gov A notable application is the chemoselective annulation of aza-o-QMs, generated in situ from o-chloromethyl sulfonamides, with bifunctional acyclic olefins. acs.orgresearchgate.netacs.orgnih.gov

This approach provides a diastereoselective synthesis of functionalized tetrahydroquinoline derivatives containing indole scaffolds via an inverse-electron-demand aza-Diels-Alder reaction. researchgate.netacs.org The reaction proceeds under mild conditions and delivers excellent yields (up to 93%) and high diastereoselectivity (>20:1 dr). researchgate.netacs.org This method has also been successfully applied to the cyclization of α-halogeno hydrazones with electron-deficient alkenes to afford tetrahydropyridazine derivatives. researchgate.net The utility of this chemoselective cyclization has been demonstrated on a gram scale, highlighting its potential for larger-scale synthesis. acs.org

Table 4: Chemoselective Annulation of Aza-ortho-Quinone Methide Precursors

| Aza-o-QM Precursor | Reaction Partner | Product | Key Features | Reference |

| o-Chloromethyl sulfonamide | Bifunctional acyclic olefin | Functionalized tetrahydroquinoline with indole scaffold | Chemoselective, diastereoselective, inverse-electron-demand aza-Diels-Alder | acs.orgresearchgate.netacs.orgnih.gov |

| o-Chloromethyl sulfonamide | α-Halogeno hydrazone, electron-deficient alkene | Tetrahydropyridazine derivative | Novel cyclization | researchgate.net |

Gold- or Silver-Catalyzed Cyclization and 1,3-Sulfonyl Migration Sequences for 3-Sulfonylindoles

A novel pathway for the synthesis of 3-sulfonylindoles involves a gold(I)- or silver(I)-catalyzed cyclization of ortho-alkynyl N-sulfonyl precursors, which occurs concurrently with a 1,3-sulfonyl migration under visible light irradiation. researchgate.netacs.orgfigshare.comresearchgate.net This reaction proceeds via a 5-endo-dig cyclization. acs.orgfigshare.com

Interestingly, the gold-catalyzed reaction can proceed without an external photocatalyst, whereas the silver-catalyzed version requires the presence of an iridium photocatalyst (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆). researchgate.netacs.orgfigshare.comresearchgate.net Mechanistic studies suggest the generation of a sulfonyl radical, which facilitates the 1,3-sulfonyl migration. researchgate.netacs.orgresearchgate.net This dichotomy between the gold and silver-catalyzed pathways highlights the nuanced role of the metal catalyst and the reaction conditions. The reaction is compatible with a variety of alkyl and aryl alkynes, providing the desired 3-sulfonylindoles in generally high yields. nih.gov

Table 5: Gold- and Silver-Catalyzed Synthesis of 3-Sulfonylindoles

| Catalyst | Co-catalyst/Condition | Substrate | Product | Key Features | Reference |

| Gold(I) salt | Blue LED irradiation | ortho-Alkynyl N-sulfonyl precursor | 3-Sulfonylindole | Photocatalyst-free, 5-endo-dig cyclization, 1,3-sulfonyl migration | researchgate.netacs.orgfigshare.comresearchgate.net |

| Silver(I) salt | Iridium photocatalyst, Blue LED irradiation | ortho-Alkynyl N-sulfonyl precursor | 3-Sulfonylindole | Dual catalysis, 5-endo-dig cyclization, 1,3-sulfonyl migration | researchgate.netacs.orgfigshare.comresearchgate.net |

Functional Group Interconversions and Derivatization

Synthesis of 1-Methylsulfonyl-3-Indolyl Heterocycles via Heterocyclization

The 1-methylsulfonyl-1H-indole scaffold serves as a versatile platform for the synthesis of more complex heterocyclic systems. A variety of heterocyclization reactions have been employed to introduce pyrazole, pyrimidine, and triazole rings at the 3-position of the indole nucleus. researchgate.net

These syntheses often utilize 3-(1-methylsulfonyl-1H-indol-3-yl)-1-(substituted phenyl)-1H-pyrazole-4-carboxaldehydes and 3-chloro-3-(1-methylsulfonyl-1H-indol-3-yl)propenal as key intermediates. researchgate.net For example, new pyrazole, pyrimidine, and triazole derivatives bearing the 1-methylsulfonyl-1H-indole moiety have been prepared through a series of heterocyclization reactions. researchgate.net The structures of these newly synthesized compounds have been confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as elemental analysis. researchgate.net

Table 6: Synthesis of 1-Methylsulfonyl-3-Indolyl Heterocycles

| Starting Material | Reagents/Conditions | Heterocyclic Product | Reference |

| 3-(1-Methylsulfonyl-1H-indol-3-yl)-1-(substituted phenyl)-1H-pyrazole-4-carboxaldehydes | Various heterocyclization reagents | Pyrazole, Pyrimidine, and Triazole derivatives | researchgate.net |

| 3-Chloro-3-(1-methylsulfonyl-1H-indol-3-yl)propenal | Various heterocyclization reagents | Pyrazole, Pyrimidine, and Triazole derivatives | researchgate.net |

Preparation of N-Methylsulfonyl Indole-Benzimidazole Derivatives

The synthesis of novel N-methylsulfonyl indole-benzimidazole derivatives has been explored for their potential therapeutic applications. rsc.orgulakbim.gov.tr These compounds combine the structural features of both indole and benzimidazole (B57391) rings, often leading to enhanced biological activity. rsc.org

One synthetic approach involves the reaction of 2-(4-methylsulfonylphenyl) indole derivatives with 4-chloro-o-phenylenediamine in the presence of sodium metabisulfite (B1197395) to yield the target benzimidazole derivatives. nih.govresearchgate.net Another strategy focuses on creating a library of methylsulfonyl indole-benzimidazole compounds by substituting the first (R1) and fifth (R2) positions of the benzimidazole and indole moieties, respectively. rsc.org These structural modifications have been shown to influence the compounds' anticancer and estrogen receptor modulatory activities. rsc.org

A comparative study between methylsulfonyl and ethylsulfonyl indole-benzimidazole derivatives revealed that both classes of compounds exhibit anticancer effects, with the substitutions at the R1 and R2 positions and the nature of the sulfonyl side chain playing a crucial role in their activity. rsc.orgacs.org

| Starting Materials | Reagents | Product | Reference |

| N1-substituted-4-(methylsulfonyl)benzene-1,2-diamine | Pyrrol-3-carboxaldehyde | Pyrrole-benzimidazole derivatives | tubitak.gov.tr |

| N1-substituted-4-(methylsulfonyl)benzene-1,2-diamine | Sodium (aryl)(hydroxy)methanesulfonate | Alkylsulfonyl benzimidazole derivatives | acs.org |

| 2-(4-methylsulfonylphenyl) indole-3-carbaldehyde derivatives | 4-chloro-o-phenylenediamine, sodium metabisulfite | 2-(4-methylsulfonylphenyl) indole-benzimidazole derivatives | nih.gov |

This table summarizes various synthetic routes to N-methylsulfonyl indole-benzimidazole derivatives and related structures.

Introduction of Diverse Side Chains (e.g., Stilbene (B7821643) Mimics, Chalcones, Hydrazones) on N-Methylsulfonyl Indole Scaffolds

To explore new therapeutic avenues, diverse side chains have been introduced onto the N-methylsulfonyl indole scaffold, creating hybrid molecules with potentially enhanced biological profiles. nih.govnih.gov These modifications often aim to combine the known activities of different pharmacophores into a single molecule. nih.gov

Stilbene Mimics: Novel stilbene mimic derivatives have been synthesized through the Perkin reaction by condensing a 3-indole carboxaldehyde derivative with various phenylacetic acids. nih.gov These compounds aim to leverage the antioxidant and anti-inflammatory properties associated with the stilbene core. nih.gov

Chalcones: Chalcone derivatives have been prepared, incorporating a key structural motif found in natural products with anti-inflammatory and neuroprotective activities. nih.gov

Hydrazones: The introduction of a hydrazone moiety has been a successful strategy to create compounds with dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities, which are relevant for the treatment of Alzheimer's disease. nih.gov For instance, hydrazine-containing compounds have shown significant inhibitory activity against both AChE and BuChE. nih.gov Additionally, a series of N-methylsulfonyl indole derivatives incorporating semicarbazone, thiosemicarbazone, and thiazolidinone scaffolds have been synthesized and evaluated for their biological activities. nih.gov

| Scaffold | Side Chain | Synthetic Method | Key Findings | Reference |

| N-methylsulfonyl indole | Stilbene Mimic | Perkin reaction of 3-indole carboxaldehyde with phenylacetic acids | AChE inhibitory activity | nih.gov |

| N-methylsulfonyl indole | Chalcone | Condensation reactions | Anti-inflammatory properties | nih.gov |

| N-methylsulfonyl indole | Hydrazone | Reaction with hydrazine (B178648) derivatives | Dual AChE/BuChE inhibitory activity; antibacterial activity | nih.govnih.gov |

This table highlights the introduction of various side chains onto the N-methylsulfonyl indole scaffold and the associated biological activities.

Nucleophilic Substitution Reactions with (1H-Indol-3-yl)methyl Electrophiles Bearing Sulfone Leaving Groups

The functionalization of the C3-position of indoles is a cornerstone of indole chemistry. One approach involves nucleophilic substitution reactions using (1H-indol-3-yl)methyl electrophiles. While classic methods have utilized leaving groups like halides, the use of sulfones has also been explored. researchgate.netresearchgate.net

A key challenge in these reactions is the inherent instability of the (1H-indol-3-yl)methyl electrophiles, which can lead to undesired dimerization or oligomerization. researchgate.netnih.gov To overcome this, microflow reactor technology has been successfully employed. researchgate.netnih.gov This technology allows for the rapid generation (0.02 seconds) and subsequent nucleophilic substitution (0.1 seconds) of the electrophile under mild conditions, significantly improving yields and reproducibility. researchgate.netnih.gov This method has proven versatile for the synthesis of a variety of unprotected indole analogues with various nucleophiles. researchgate.netnih.gov

The reaction mechanism can be complex, with possibilities of both SN1 and SN2 pathways. clockss.org In some cases, an SN2 mechanism on the indole nitrogen has been proposed, which can explain the high selectivity observed in certain reactions. clockss.org

Transformations Involving 1-(R-Sulfonyl)indoles with N,N-Dibenzyl-β-Amino Alcohols

The reaction of 1-(R-sulfonyl)indoles, such as 1-(methylsulfonyl)- and 1-(phenylsulfonyl)indoles, with N,N-dibenzyl-β-amino alcohols leads to the formation of a mixture of isomeric 1-(β-aminoethyl)indoles. researchgate.netresearchgate.net This transformation provides a route to N-alkylated indole derivatives, which are of interest in medicinal chemistry. researchgate.net

Sustainable and Metal-Free Synthetic Methodologies

The development of sustainable and environmentally benign synthetic methods is a major focus in modern organic chemistry. This is particularly relevant for the synthesis of indole and indoline derivatives, given their importance in the pharmaceutical industry.

Development of Metal-Free Approaches for Indole Functionalization

Transition-metal-free approaches for the functionalization of indoles have gained significant traction as they offer a more sustainable alternative to traditional metal-catalyzed reactions. researchgate.netrsc.org These methods often utilize readily available and less toxic reagents and catalysts.

Several metal-free strategies have been developed for the C3-functionalization of indoles, including:

Rongalite-induced C(sp2)–H functionalization: This method allows for the synthesis of 3-(phenylsulfonylmethyl) indole derivatives from indole and arylsulfonyl hydrazides, with rongalite acting as a C1 unit source and a single electron donor. rsc.org This reaction proceeds with high regioselectivity and yields. rsc.org

Iodine-mediated C(sp2)–H functionalization: An I2-mediated protocol has been developed for the synthesis of 3-(benzofuran-3-yl)-1H-indoles from 1-(2-hydroxyphenyl)-propargyl alcohols and indoles. acs.org This one-pot, two-step strategy is efficient and environmentally friendly. acs.org

Brønsted acid catalysis: A metal-free catalytic approach for the remote C6-functionalization of 2,3-disubstituted indoles has been achieved using catalytic amounts of Brønsted acid with β,γ-unsaturated α-ketoesters. frontiersin.org

Furthermore, flow chemistry protocols are being developed for the sustainable synthesis of indolenines and indolines, which can then be further derivatized. rsc.orgresearchgate.netresearchgate.net

Photoredox Catalysis in Indoline/Indole Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. rsc.orgnih.gov This methodology has been successfully applied to the synthesis and functionalization of indoline and indole derivatives. rsc.org

Key applications of photoredox catalysis in this area include:

Indoline Synthesis: A nickel/photoredox dual catalysis system has been developed for the one-step synthesis of indolines from iodoacetanilides and alkenes. mit.eduorganic-chemistry.orgacs.org This method provides high regioselectivity for 3-substituted indoline products. mit.eduorganic-chemistry.orgacs.org The photoredox catalyst facilitates the challenging C–N bond-forming reductive elimination by modulating the oxidation states of the nickel catalyst. mit.eduacs.org

Indole Synthesis and Functionalization: Photoredox catalysis has been used for the synthesis of indoles through a combined palladium- and photoredox-catalyzed C-H olefination. nih.gov It has also been employed for the direct cyanomethylation and acylation of indoles. nih.govrsc.org

Indoline Dehydrogenation: A photocatalytic indoline dehydrogenation process has been developed for the synthesis of pharmaceutical intermediates, demonstrating the scalability of photoredox catalysis. nih.gov

| Catalyst System | Reactants | Product | Key Feature | Reference |

| Nickel/Photoredox | Iodoacetanilides, Alkenes | 3-Substituted Indolines | High regioselectivity, C-N bond formation | mit.eduorganic-chemistry.orgacs.org |

| Palladium/Photoredox | Aromatic Enamines | Indole Derivatives | C-H activation | nih.gov |

| Iridium Photosensitizer | Indoline, Perester Oxidant | Indole (from dehydrogenation) | Scalable, radical chain process | nih.gov |

| Photoredox Catalyst | Indole, Bromoacetonitrile | Cyanomethylated Indoles | Direct C-H functionalization | nih.gov |

This table provides an overview of different photoredox catalytic systems used in the synthesis and functionalization of indolines and indoles.

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Studies of Cyclization Reactions

Proposed Mechanisms for Metal-Catalyzed Indole (B1671886) Ring Formation

Metal-catalyzed reactions are pivotal in synthesizing the indole and indoline (B122111) framework. Various transition metals, including palladium, copper, rhodium, and gold, have been employed to facilitate these cyclizations, often proceeding through distinct mechanistic pathways.

One common strategy involves the intramolecular cyclization of appropriately substituted anilines. For instance, the synthesis of 2-amido-indoles can be achieved through a sequential metal-catalyzed C-N bond formation starting from ortho-haloaryl acetylenic bromides. nih.gov A copper-catalyzed amidation first selectively forms an N-alkynylation product, which can then undergo a palladium-catalyzed N-arylation and subsequent 5-endo-dig cyclization to furnish the indole ring. nih.gov

Rhodium(III)-catalyzed syntheses have also been explored, such as the reaction between nitrones and alkynes. mdpi.com These reactions can lead to either indolines or 2,3-diaryl-substituted indoles, depending on the substrates. mdpi.com The proposed mechanism often involves the insertion of the alkyne into the Rh-C bond, followed by intramolecular cyclization. mdpi.comwiley.com Similarly, cobalt catalysts have been utilized in the cyclization of ureas and alkynes to selectively produce indoles. mdpi.com

Gold and silver-catalyzed cyclizations of ortho-alkynyl-N-sulfonylanilines have been shown to produce 3-sulfonylindoles through a 5-endo-dig cyclization. acs.org Mechanistic studies suggest the initial formation of a metal-vinylidene or a π-alkyne complex, which then undergoes nucleophilic attack by the nitrogen of the sulfonamide. This is often accompanied by a light-induced 1,3-sulfonyl migration, a process believed to involve sulfonyl radicals. acs.org

In the context of forming polycyclic indolines, theoretical studies using density functional theory (DFT) have been employed to elucidate the mechanisms of reactions catalyzed by multiple catalysts, such as Rh2(esp)2 and InCl3. researchgate.netrsc.org These studies have detailed the reaction pathways, including the formation of key cyclopropanation intermediates and the subsequent rearrangements leading to various polycyclic products, highlighting the role of each catalyst in controlling selectivity. researchgate.netrsc.org

| Catalyst System | Starting Materials | Key Mechanistic Steps | Product Type | Citation(s) |

|---|---|---|---|---|

| Copper/Palladium | ortho-Haloaryl acetylenic bromides, Amides | Selective Csp-N amidation (Cu), followed by Csp2-N arylation and 5-endo-dig cyclization (Pd) | 2-Amido-indoles | nih.gov |

| Rhodium(III) | Nitrones, Alkynes | Alkyne insertion, Intramolecular cyclization | Indolines, 2,3-Diaryl-substituted indoles | mdpi.com |

| Gold(I) / Silver(I) | ortho-Alkynyl-N-sulfonylanilines | 5-endo-dig cyclization, Light-induced 1,3-sulfonyl migration | 3-Sulfonylindoles | acs.org |

| Rh2(esp)2 / InCl3 | Tryptamine-derived enamides, Dimethyl diazomalonate | Rh(II)-carbene triggered cyclopropanation, InCl3-catalyzed rearrangement | Polycyclic indolines | researchgate.netrsc.org |

Radical Pathway Investigations in Indole Functionalization

Radical reactions offer a powerful alternative for the functionalization of the indole and indoline nucleus. These pathways often proceed under mild conditions and can provide access to unique substitution patterns.

One area of investigation involves the radical cyclization of N-sulfonylindoles. beilstein-journals.org For example, tin hydride-mediated cyclizations of 2-halo-N-(3-methyl-N-sulfonylindole)anilines can lead to spiro[indoline-3,3'-indolones] or spiro-3,3'-biindolines. researchgate.net The proposed mechanism involves the formation of an α-sulfonamidoyl radical after an initial 5-exo-trig cyclization, which then eliminates a sulfonyl radical to form an imine intermediate. beilstein-journals.org This imine can then be reduced to the final product. beilstein-journals.org

The direct C5-H iodination of indoles has been reported to proceed through a radical pathway. sci-hub.seresearchgate.net Mechanistic studies, including the use of radical scavengers like TEMPO, support the involvement of radical intermediates in this regioselective functionalization. sci-hub.se

Copper-catalyzed radical-relay reactions using N-fluorobenzenesulfonimide (NFSI) as an oxidant have been developed for C(sp³)–H functionalization. nih.govnih.gov Computational and experimental studies suggest that an adduct between copper and the N-sulfonimidyl radical (•NSI) acts as the hydrogen-atom transfer (HAT) agent. nih.govnih.gov This is followed by either a radical-polar crossover to a carbocation, reductive elimination from a Cu(III) species, or radical addition to a copper-bound ligand, depending on the specific reaction conditions and ligands. nih.govnih.gov

Visible-light-mediated protocols also provide a metal-free avenue for radical cyclizations. rsc.org The intramolecular reductive cyclization of N-allyl-2-haloanilines can be promoted by tris(trimethylsilyl)silane (B43935) (TTMSS) under visible light, forming an electron donor-acceptor (EDA) complex that initiates the radical cyclization. rsc.org

Elucidation of Double Cyclization Pathways in Complex Indoline Derivatives

The synthesis of complex, polycyclic indoline derivatives can be efficiently achieved through domino or cascade reactions involving double cyclizations. A proposed mechanism for a copper-catalyzed double cyclization process begins with the nucleophilic addition of a 2-(2-bromoaryl)indole to an aryl isocyanate. researchgate.net This is followed by an intramolecular C-N bond formation through an addition-elimination nucleophilic aromatic substitution, forming a Meisenheimer complex, and culminates in a copper-catalyzed Ullmann-type coupling to complete the second cyclization. researchgate.net

Theoretical studies have been instrumental in understanding the catalyst-dependent cyclization reactions that form polycyclic indolines. researchgate.net DFT calculations have been used to investigate reactions where different catalysts, such as Rh₂(esp)₂ and InCl₃, lead to different polycyclic products from the same starting materials. rsc.org These studies help to map the potential energy surfaces and identify the key intermediates and transition states that govern the reaction's regio- and diastereoselectivity. researchgate.net

Single Electron Transfer (SET) Mechanisms in Photoredox Oxidations

Photoredox catalysis has emerged as a powerful tool for initiating reactions via single electron transfer (SET) processes under mild conditions. usp.brresearchgate.net In the context of indoline chemistry, SET mechanisms are crucial for various transformations. rsc.org

Visible-light-triggered, organophotoredox-catalyzed oxidation of 3-(benzylidene)indolines to valuable indole derivatives is a prime example. rsc.org Mechanistic studies suggest that a photocatalyst, such as Eosin Y, upon excitation by visible light, oxidizes the indoline substrate via SET to form an iminium ion-radical intermediate. rsc.org This intermediate then undergoes isomerization and C-O bond formation through the nucleophilic addition of water. The catalytic cycle is completed when the reduced photocatalyst is re-oxidized, often by molecular oxygen. rsc.org

Nickel/photoredox dual catalysis has been successfully applied to the synthesis of indolines from iodoacetanilides and alkenes. nih.gov Mechanistic investigations indicate that a photoredox catalyst facilitates the necessary oxidation of a Ni(II) intermediate to a Ni(III) species, which is required for the challenging C-N bond-forming reductive elimination. nih.govresearchgate.net The resulting Ni(I) complex is then reduced back to Ni(0) by the photocatalyst to complete the catalytic cycle. nih.gov This dual catalytic system demonstrates the utility of photoredox catalysts as controlled single electron transfer agents in manipulating the oxidation states of transition metal catalysts. nih.govacs.org

The combination of photoredox catalysis with other catalytic modes, such as organocatalysis, has also been explored. nih.gov These cooperative systems can enable novel transformations by merging the SET capabilities of the photocatalyst with the substrate activation and stereocontrol offered by the organocatalyst. nih.gov

Substituent Effects on Reaction Pathways and Regioselectivity

Influence of the Methylsulfonyl Group on Aromaticity and Reactivity

The N-methylsulfonyl group on the indoline nitrogen atom significantly influences the molecule's reactivity and the regioselectivity of its reactions. As a strong electron-withdrawing group, the methylsulfonyl substituent deactivates the nitrogen atom and modifies the electronic properties of the entire indole ring system.

This electron-withdrawing nature reduces the nucleophilicity of the indole nitrogen, which is a key factor in many reactions. For instance, in electrophilic aromatic substitution reactions, the sulfonyl group is a meta-director and deactivates the aromatic ring. numberanalytics.com However, in the context of the indoline core, its influence is more complex. By withdrawing electron density, the N-sulfonyl group can make the C-H bonds at the C2 and C3 positions more susceptible to certain types of functionalization, such as radical-mediated processes. chemrxiv.org

In metal-catalyzed reactions, the N-sulfonyl group can act as a directing group. For example, the N-(2-pyridyl)sulfonyl group has been used to direct Pd(II)-catalyzed C-H alkenylation to the C2 position of the indole ring. beilstein-journals.org The chelation of the pyridyl nitrogen to the metal center positions the catalyst for selective C-H activation. While methylsulfonyl itself is not a chelating group, its electronic influence is still critical. In Brønsted acid-catalyzed cyclizations of N-arylsulfonyl-2-allylanilines, electron-withdrawing groups on the phenyl ring were found to slow down the reaction, as they decrease the electron density of the phenyl ring and disfavor the protonation of the nitrogen atom, a key step in the proposed mechanism. clockss.org

The sulfonyl group also affects the aromaticity of the indole system. By pulling electron density away from the pyrrole-like ring, it can enhance the electrophilicity of certain positions on the benzene (B151609) ring. For example, the methylsulfonyl group at the 5-position of an indole ring enhances the electrophilicity at that position compared to electron-donating groups like methoxy (B1213986) or hydroxy. chim.it This effect can be exploited to control the regioselectivity of functionalization on the carbocyclic part of the indole nucleus. sci-hub.seresearchgate.net

Furthermore, the N-sulfonyl group can influence the stability of intermediates. In radical cyclizations that form spirocyclic imines, the N-sulfonyl group is crucial for the initial cyclization and subsequent elimination steps. beilstein-journals.org The nature of the sulfonyl group (e.g., tosyl vs. mesyl) can also have a discernible impact on reaction yields and rates in various transformations. acs.orgrsc.orgnih.gov

| Property Influenced | Effect of N-Methylsulfonyl Group | Consequence in Reactions | Citation(s) |

|---|---|---|---|

| Nitrogen Nucleophilicity | Decreases electron density on the nitrogen atom | Deactivates the nitrogen for certain electrophilic attacks; can require stronger bases for deprotonation. | chim.it |

| Aromatic Ring Reactivity | Acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution. | Directs electrophilic substitution to the meta position on the benzene ring; can activate C-H bonds for other reaction types. | numberanalytics.com |

| Regioselectivity | Can act as a non-chelating control element, influencing reactivity at distal positions through electronic effects. | Affects the rate of acid-catalyzed cyclizations; enhances electrophilicity at specific positions on the carbocyclic ring. | clockss.org |

| Intermediate Stability | Stabilizes certain radical and anionic intermediates. | Facilitates radical cyclization and elimination pathways. | beilstein-journals.org |

Rearrangement Reactions Involving Sulfonyl Groups

Sulfonyl group migrations are a class of reactions that have often been described as unusual or unexpected. rsc.orgresearchgate.net These rearrangements can occur through various polar or radical pathways and include shifts across different atoms. rsc.org

A notable rearrangement is the 1,3-sulfonyl migration, where the sulfonyl group moves from a nitrogen atom to a carbon atom two bonds away. In the case of 1-(methylsulfonyl)indoline or related structures, this would involve the migration of the methylsulfonyl (mesyl) group from the N-1 position to the C-3 position of the indole ring.

These migrations are frequently catalyzed by transition metals or Lewis acids. researchgate.netmdpi.com For example, a gold(I)-catalyzed domino reaction of N-sulfonyl-aminobut-3-yn-2-ols to form 3-sulfonyl-1H-pyrroles proceeds via a proposed 1,3-sulfonyl migration. cncb.ac.cn The mechanism is believed to involve the gold-catalyzed intramolecular addition of the sulfonamide to the alkyne, followed by dehydration and a deaurative 1,3-sulfonyl migration to yield the aromatic pyrrole. cncb.ac.cn Given the structural similarity between pyrroles and indoles, a similar pathway is conceivable for indoline derivatives.

Interestingly, 1,3-sulfonyl migrations have also been observed under base-catalyzed conditions without the need for transition metals. mdpi.comsemanticscholar.org In a study on 1-methanesulfonyl-1,2-dihydroquinolines, a related heterocyclic system, a 1,3-migration of the mesyl group was observed upon heating with potassium carbonate in DMF. mdpi.comsemanticscholar.org Two potential mechanisms were considered for this transformation. One pathway involves an SNAr addition-elimination sequence, while an alternative mechanism proposes the formation of an intermediate where a sulfonyl anion adds to the C-7 position, followed by fluoride (B91410) elimination and base-promoted rearomatization. semanticscholar.org These findings suggest that the migration can be triggered thermally or by a base, expanding the scope of conditions under which such rearrangements can occur. The initial step in these migrations is the cleavage of the N-S bond, which can lead to zwitterionic intermediates that subsequently rearrange. nih.gov

Table 2: Summary of Investigated 1,3-Sulfonyl Migrations in N-Heterocycles

| System | Reaction Conditions | Proposed Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| N-sulfonyl-aminobut-3-yn-2-ols | Au(I) catalyst | Intramolecular cyclization followed by deaurative 1,3-sulfonyl migration | Gold-catalyzed formation of 3-sulfonyl pyrroles | cncb.ac.cn |

Directed Functionalization and C H Activation Studies

Site-Selective C-H Functionalization of Indoline (B122111) and Indole (B1671886) Rings

The indoline core possesses multiple C-H bonds with subtly different reactivities, making site-selective functionalization a significant challenge. chim.it The pyrrole-like C2 and C3 positions are inherently more reactive than the C-H bonds on the benzene (B151609) core (C4, C5, C6, and C7). chim.it Strategies leveraging directing groups have become indispensable for overcoming this challenge, allowing for precise modifications at otherwise less reactive sites. chim.itrsc.org

The functionalization of the indoline ring at its various positions has been achieved through a range of catalytic systems, often involving transition metals like palladium, rhodium, and copper. While the inherent reactivity often favors the C3 position, the use of specific directing groups and catalysts allows for the selective activation of other C-H bonds. chim.it

For the benzene core, achieving selectivity can be particularly difficult. mdpi.com One effective, albeit indirect, strategy for C7 functionalization involves the initial reduction of an indole to its corresponding indoline. nih.gov This is followed by a directed C-H functionalization at the C7 position, and subsequent re-aromatization to the indole form. nih.gov Palladium-catalyzed C-H arylation of indoles at the C7 position has been accomplished with high selectivity by using a phosphinoyl directing group in conjunction with a pyridine-type ligand. nih.gov Similarly, installing a bulky N-P(O)tBu2 group can direct palladium catalysts to the C7 position and copper catalysts to the C6 position. nih.gov Functionalization at the C4 and C5 positions has been achieved by placing a directing group, such as a pivaloyl group, at the C3 position to steer the reaction. nih.gov

The C2 position of the indole ring can be targeted using N-directing groups. For instance, an N-(2-pyridyl)sulfonyl group has been shown to effectively direct palladium-catalyzed alkenylation to the C2 position. beilstein-journals.org In contrast, N-acylindoles tend to favor functionalization at the C3 position under similar conditions. beilstein-journals.org

Directing groups are crucial for controlling the site selectivity of C-H activation reactions by forming a chelate with the metal catalyst, thereby positioning it in close proximity to a specific C-H bond. thieme-connect.de The N-methylsulfonyl group on 1-(methylsulfonyl)indoline is an electron-withdrawing group that influences the electronic properties of the indoline ring. While it is a key functional group, more complex directing groups are often employed to achieve high regioselectivity.

For example, the N-(2-pyridyl)sulfonyl group is a powerful directing group for achieving C2-selectivity in palladium-catalyzed reactions. beilstein-journals.org The pyridyl nitrogen coordinates to the palladium catalyst, leading to the formation of a stable five-membered palladacycle intermediate that facilitates C-H activation at the C2 position. This strategy has been successfully used for the C2-alkenylation of N-(2-pyridyl)sulfonyl-protected indoles. beilstein-journals.org

Similarly, rhodium-catalyzed reactions have been used for the C7-functionalization of indolines. nih.govacs.org The use of a removable N-pivaloyl group directs the rhodium catalyst to the C7 position, favoring the formation of a six-membered metallacycle intermediate over a five-membered one due to steric hindrance from the bulky tert-butyl group. chim.it This approach has been effective for C7-alkenylation. chim.it The choice of directing group and metal catalyst is therefore a synergistic pairing that dictates the final regiochemical outcome of the functionalization. nih.gov

| N-Directing Group | Catalyst System | Position Functionalized | Reaction Type | Reference |

|---|---|---|---|---|

| N-(2-Pyridyl)sulfonyl | PdCl₂(MeCN)₂ / Cu(OAc)₂ | C2 | Alkenylation | beilstein-journals.org |

| N-Pivaloyl | Rh Catalyst | C7 | Alkenylation | chim.it |

| N-P(O)tBu₂ | Pd(OAc)₂ | C7 | Arylation | nih.gov |

| N-P(O)tBu₂ | Cu Catalyst | C6 | Arylation | nih.gov |

| N-Acyl | Pd(TFA)₂ / Cu(OAc)₂ | C3 | Arylation | beilstein-journals.org |

Strategies for C-H Activation at C2, C3, C4, C5, C6, and C7 Positions

Dehydrogenative Cross-Coupling Reactions

Dehydrogenative cross-coupling reactions are a powerful class of C-H functionalization that involves the formation of a new bond between two C-H bonds, with the formal loss of a hydrogen molecule. chim.itroutledge.com This approach is highly atom-economical as it avoids the need for pre-functionalized substrates. chim.it

The coupling of a saturated C(sp³)–H bond with an unsaturated C(sp²)–H bond is a valuable transformation for building molecular complexity. While direct research on this compound in tetrahydroquinoline synthesis via this method is specific, the principles can be inferred from related systems like tetrahydroisoquinolines (THIQs). In these systems, a C(sp³)–H bond adjacent to the nitrogen atom is activated. This activation is often achieved through oxidation to form a reactive iminium ion intermediate. frontiersin.orgnih.gov This intermediate can then be trapped by a C(sp²) nucleophile, such as an electron-rich arene or heteroarene, to form a new C-C bond. frontiersin.org This strategy, known as cross-dehydrogenative coupling (CDC), has been used to functionalize the C1 position of N-acyl/sulfonyl protected THIQs. frontiersin.orgpitt.edu Rhodium-catalyzed reactions have also been explored for the enantioselective coupling of indolines with dienes. google.nl The synthesis of tetrahydroquinolines can be achieved through Povarov reactions involving biaryls under iron catalysis.

Oxidative Functionalization of Indoline Derivatives

Oxidative processes offer another avenue for the functionalization of the indoline core, often leading to aromatization and the introduction of oxygen-containing functional groups.

N-sulfonyl-3-(benzylidene)indolines are versatile intermediates that can be oxidized to valuable indole derivatives. rsc.orgrsc.org Research has shown that these substrates can be converted into tertiary indole-3-carbinols and 3-acyl indoles using various oxidative systems. rsc.orgresearchgate.net

One effective method involves a visible-light-triggered, Eosin Y-catalyzed oxidation. rsc.orgrsc.org This metal-free protocol proceeds under mild conditions and demonstrates a broad substrate scope. rsc.org The proposed mechanism involves a single electron transfer (SET) from the 3-(benzylidene)indoline to the excited photocatalyst, forming an iminium ion-radical. rsc.org This intermediate then undergoes a cascade of isomerization and C-O bond formation via the nucleophilic addition of water. rsc.org

Alternatively, a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and an iron(III) salt can be used to catalyze the aerobic synthesis of 3-acyl indoles from 3-alkylidene indolines. researchgate.net This method involves a dehydrogenative allylic hydroxylation followed by a 1,3-functional group isomerization and aromatization, culminating in terminal oxidation to yield the 3-acyl indole product with high regioselectivity. researchgate.net The synthesis of tertiary indole-3-carbinols has also been reported through a DDQ-mediated oxidation of the allylic C-H bond, followed by aromatization and hydroxylation using water as the hydroxyl source. nih.gov

| Starting Material Type | Reagents/Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-Tosyl-3-(benzylidene)indoline | Eosin Y, Visible Light, H₂O | Indole-3-carbinol | Metal-free, mild conditions, broad scope | rsc.orgrsc.org |

| N-Tosyl-3-(benzylidene)indoline | Eosin Y, Visible Light, Air (O₂) | 3-Acyl Indole | Metal-free, environmentally benign | rsc.orgrsc.org |

| N-Tosyl-3-alkylidene indoline | DDQ (cat.), Fe(NO₃)₃, O₂ | 3-Acyl Indole | High regioselectivity, quantitative yields | researchgate.net |

| N-Sulfonyl-3-alkylidene indoline | DDQ, H₂O | Indole-3-carbinol | DDQ-mediated allylic C-H oxidation | nih.gov |

Computational Chemistry and Theoretical Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a ligand, such as a derivative of 1-(methylsulfonyl)indoline, might interact with a biological target, typically a protein or enzyme.

N-Methylsulfonyl indole (B1671886) derivatives have been the subject of numerous molecular docking studies to predict their binding modes and affinities for various enzymatic targets. These in silico investigations are crucial for understanding the structural basis of their biological activity and for designing more potent and selective inhibitors.

One area of focus has been on enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, a series of novel N-methylsulfonyl indole derivatives were docked into the active sites of these enzymes. nih.gov The studies revealed that the binding affinity is influenced by specific interactions with key amino acid residues. For instance, a thiazole (B1198619) derivative incorporating the N-methylsulfonyl indole moiety showed a high binding affinity for human BuChE (hBuChE) through hydrophobic interactions with Trp82. nih.gov Similarly, other derivatives demonstrated interactions with residues like Thr120 within the hBuChE active site. nih.gov

Another significant target for these derivatives is cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Docking studies of N-methylsulfonyl indole derivatives into the COX-2 active site have elucidated their binding mechanism. nih.govnih.gov It was found that the substituent at the 2-position of the indole ring inserts into a hydrophobic pocket of the enzyme, while the N-phenyl ring occupies the trifluoromethyl zone. nih.gov Specific interactions, such as hydrogen bonds with residues like Arg499, Gln178, and Ser339, and arene-H interactions with Ser339, contribute to the binding energy. nih.govresearchgate.net The binding scores and interactions help to explain the observed inhibitory potency and selectivity of these compounds for COX-2 over the related COX-1 enzyme. nih.govjapsonline.com

In the context of dual inhibitors, derivatives have been modeled against both COX-2 and 5-lipoxygenase (5-LOX). nih.govnih.gov Computational analysis using software like the Molecular Operating Environment (MOE) has been employed to predict how these ligands fit into the crystal structures of their targets. nih.gov The results from these docking simulations often correlate well with experimental data from in vitro enzyme inhibition assays, validating the computational models. japsonline.com

| Derivative Class | Target Enzyme | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Indole-thiazole hybrid | hBuChE | Trp82 | Hydrophobic | nih.gov |

| Indole-pyridine hybrid | hBuChE | Thr120 | Hydrophobic | nih.gov |

| N-methylsulfonyl-indole carbazones | COX-2 | Arg499, Gln178, Ser339 | Hydrogen Bond, Arene-H | nih.govresearchgate.net |

| 2-Benzoyl-5-methylsulfonyl-1-phenyl-1H-indoles | COX-2 | Not specified | Insertion into hydrophobic pocket | nih.gov |

| Indoline-based thiourea | 5-LOX | H372, H367, L368, L414, I415, F421, L607 | van der Waals, coordination with iron | acs.org |

Quantum Chemical Calculations and Spectroscopic Characterization (Excluding Raw Data)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic properties of molecules like this compound. nih.gov These methods provide detailed information about molecular geometry, conformational preferences, and electronic structure.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For N-methylsulfonyl indoline (B122111) systems, theoretical calculations can predict the most stable conformations and the energy barriers between them. The five-membered ring of the indoline core is not planar and can adopt various puckered conformations. The orientation of the methylsulfonyl group relative to the indoline ring system is also critical. Quantum mechanical calculations are used to determine the relative energies of these different conformers, identifying the global energy minimum which corresponds to the most stable structure. researchgate.net

The electronic structure of a molecule describes the energies and spatial distributions of its electrons. DFT methods, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to calculate key electronic properties. nih.gov These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. nih.gov Furthermore, these calculations can map the electron density distribution, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other reagents.

Reaction Mechanism Predictions and Validation

Computational chemistry provides a powerful lens through which to view chemical reactions, allowing for the characterization of transient species like transition states and intermediates that are often elusive experimentally. scispace.com

Understanding the mechanism of a chemical reaction requires identifying the pathway from reactants to products, including all high-energy transition states and any intermediate species. mnstate.edu For reactions involving the synthesis or modification of the this compound scaffold, computational methods can be used to model these pathways. For instance, the introduction of the methylsulfonyl group onto the indoline nitrogen typically involves the reaction of indoline with methanesulfonyl chloride. A computational study of this sulfonylation reaction could calculate the geometry and energy of the transition state, providing insights into the reaction's feasibility and kinetics.

Similarly, for reactions where the N-methylsulfonyl indole core is modified, such as in palladium-catalyzed cross-coupling reactions, computational studies can elucidate the complex multi-step mechanism. ekb.eg These calculations can model the oxidative addition, transmetalation, and reductive elimination steps, characterizing the palladium intermediates and transition states involved. By comparing the energy barriers of different potential pathways, the most likely reaction mechanism can be determined. scispace.com These theoretical predictions can then be validated by comparing them with experimental outcomes, such as observed product regioselectivity or the effect of different catalysts and reaction conditions. uq.edu.au

In Silico Analysis of Derived Properties for Synthetic Design (Excluding ADME/Pharmacokinetics)

In silico methods are increasingly used to guide synthetic chemistry by predicting molecular properties that are relevant to the design and outcome of a synthesis, beyond just biological activity.

For the synthetic design of novel this compound derivatives, quantum chemical calculations can predict a range of fundamental properties. As mentioned, the HOMO and LUMO energies can predict a molecule's susceptibility to electrophilic or nucleophilic attack, guiding the choice of reagents and reaction conditions. nih.gov For example, mapping the electrostatic potential onto the molecule's surface can visually identify sites for electrophilic aromatic substitution on the indole ring.

Furthermore, computational methods can predict spectroscopic properties. For instance, theoretical calculations can estimate the NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies for a proposed molecule. nih.govnih.gov By comparing these predicted spectra to the experimental data of a newly synthesized compound, chemists can gain confidence in the structural assignment. This predictive capability is a powerful tool for structural verification and can help to distinguish between potential isomers that might form in a reaction. nih.gov This foresight allows chemists to design synthetic routes more efficiently and to anticipate the characteristics of the target compounds.

Design Principles for Novel N-Methylsulfonyl Indole Scaffolds

The design of novel N-methylsulfonyl indole scaffolds is a strategic process rooted in established pharmacophores and guided by computational analysis. The indole nucleus is frequently selected as the core scaffold due to its prevalence in molecules with significant biological activities and its ability to mimic the structures of protein components. nih.govsci-hub.se The introduction of a sulfonyl group, particularly a methylsulfonyl group, at the indole nitrogen is a key design element often intended to enhance bioactivity or confer specific properties. mdpi.com

A prominent design strategy involves molecular hybridization, where the N-methylsulfonyl indole core is combined with other known bioactive moieties. nih.gov This approach aims to create multifunctional molecules that can interact with multiple biological targets. Research has focused on several key principles:

Incorporation of a COX-2 Pharmacophore : The methylsulfonyl (SO2Me) group is a well-known pharmacophore present in selective COX-2 inhibitors like rofecoxib. nih.gov By attaching this group to the indole nitrogen, researchers aim to impart selective COX-2 inhibitory activity to the new scaffold, which is a desirable trait for anti-inflammatory agents. nih.govjapsonline.com

Molecular Mimicry : Further design refinements often involve adding substituents to other parts of the scaffold to mimic existing successful drugs. For instance, adding an electron-donating group to the para-position of an attached phenyl ring is a strategy designed to imitate the structure of celecoxib, another selective COX-2 inhibitor. nih.gov

Hybridization with Other Bioactive Rings : To achieve dual-inhibitory action or broader biological effects, the N-methylsulfonyl indole scaffold is often merged with other heterocyclic systems. nih.gov For example, incorporating thiazolidinone rings is a strategy inspired by 5-LOX inhibitors, with the goal of creating dual COX-2/5-LOX inhibitors. nih.govmdpi.com This can lead to anti-inflammatory agents with potentially improved safety profiles. nih.gov

Structure-Activity Relationship (SAR) Guided Substitution : Computational and experimental SAR studies guide the placement of various substituents on the indole and associated rings. acs.orgnih.gov The nature and position of these substituents are critical for optimizing biological activity. For instance, studies have shown that substituting the indole ring can significantly alter a compound's potency and efficacy. nih.gov Conversely, in some scaffolds, the addition of a methylsulfonyl group to the indole nitrogen has been observed to decrease activity against certain targets, highlighting the context-dependent nature of these design choices. mdpi.com

The application of these principles has led to the synthesis of several series of novel N-methylsulfonyl indole derivatives. Computational docking studies are then used to validate these designs by predicting how the synthesized molecules will bind to the active sites of target enzymes like COX-1, COX-2, and 5-LOX. researchgate.netresearch-nexus.netnih.gov

Table 1: Research Findings on N-Methylsulfonyl Indole Derivatives

| Compound ID | Derivative Type | Key Research Finding | Reference |

|---|---|---|---|

| 4d | (E)-2{[1-(methylsulfonyl)-1H-indol-3yl]methylene}-N-(p-tolyl)hydrazinecarbothioamide | Showed one of the highest anti-inflammatory activities in its series. | nih.gov |

| 4e | (E)-N-(4-Methoxyphenyl)-2{[1-(methylsulfonyl)-1H-indol 3yl]methylene}hydrazinecarbothioamide | Exhibited high anti-inflammatory activity and was among the most active COX-2 inhibitors studied. | nih.gov |

| 5b | (E)-2-(E)-{[1-(methylsulfonyl)-1H-indol-3yl)methylene]hydrazono}-3-methylthiazolidin-5-one | Demonstrated significant anti-inflammatory activity. | nih.gov |

| 5d | (E)-2-(E)-{[1-(methylsulfonyl)-1H-indol-3yl)methylene]hydrazono}-3-(p-tolyl)phenylhiazolidin-5-one | Displayed notable dual COX-2/5-LOX inhibitory activity and high anti-inflammatory effects. | research-nexus.netnih.gov |

| 14b | Pyrazole-indole conjugate | Showed potent anti-inflammatory activity against COX-1, COX-2, and 5-LOX enzymes. | mdpi.com |

Table 2: In Vitro COX Inhibitory Activity of Selected 2-(4-(methylsulfonyl)phenyl) Indole Derivatives

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |

|---|---|---|---|

| 4b | 3.34 | 0.11 | 30.35 |

| 4d | 10.76 | 0.17 | 63.31 |

| 4f | 16.14 | 0.15 | 107.63 |

| Indomethacin (B1671933) | 2.53 | 32.11 | 0.079 |

Data sourced from a study on indomethacin analogs designed with a methylsulfonyl phenyl group for COX-2 selectivity. japsonline.com

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-(Methylsulfonyl)indoline with high purity, and how can reproducibility be ensured?

- Methodological Answer :

- Begin with a detailed reaction scheme, specifying stoichiometry, solvents, and catalysts. Use standardized protocols (e.g., inert atmosphere for moisture-sensitive steps) to minimize variability.

- Characterize intermediates via -NMR and LC-MS to confirm structural integrity at each stage.

- Final purification should employ recrystallization or column chromatography, with purity verified by HPLC (>95%) and melting point analysis.

- Document all procedural details (e.g., temperature gradients, reaction times) to enable replication .

Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- Structural confirmation : Use -/-NMR to assign protons/carbons, cross-referenced with computational predictions (e.g., DFT calculations).

- Purity assessment : Combine HPLC (C18 column, UV detection) with mass spectrometry (ESI-MS) for trace impurity detection.

- Thermal stability : Perform TGA-DSC to identify decomposition thresholds.

- Report spectral data in tabular format (chemical shifts, coupling constants) and compare with literature for validation .

Q. How can researchers confirm the identity of a newly synthesized this compound derivative?

- Methodological Answer :

- Use X-ray crystallography for unambiguous structural determination if single crystals are obtainable.

- For amorphous solids, employ IR spectroscopy to confirm functional groups (e.g., sulfonyl stretch at ~1150–1300 cm).

- Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass matching .

Advanced Research Questions

Q. How should experimental designs be optimized to study the reactivity of this compound under varying conditions (e.g., pH, temperature)?

- Methodological Answer :

- Use a factorial design approach to test multiple variables (e.g., pH 3–9, 25–80°C).

- Monitor reaction progress via in-situ techniques like FT-IR or Raman spectroscopy.

- Quantify kinetic parameters (e.g., ) using UV-Vis spectrophotometry and fit data to Arrhenius or Eyring equations.

- Include control experiments to isolate degradation pathways .

Q. What methodologies resolve contradictions in mechanistic data for sulfonyl-group transformations involving this compound?

- Methodological Answer :

- Perform isotopic labeling (e.g., -labeling in sulfonyl oxygen) to track bond cleavage/formation.

- Use computational tools (e.g., Gaussian for transition-state modeling) to corroborate experimental findings.

- Validate hypotheses with crossover experiments (e.g., intermolecular vs. intramolecular pathways).

- Publish raw datasets (e.g., reaction trajectories, spectral raw files) in supplementary materials for peer scrutiny .